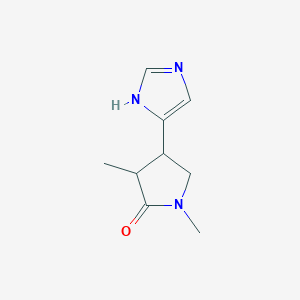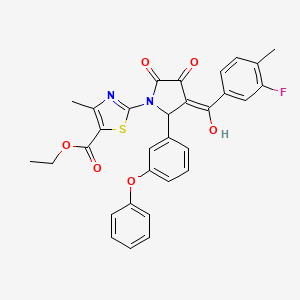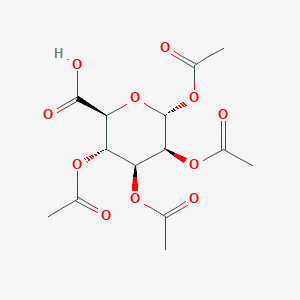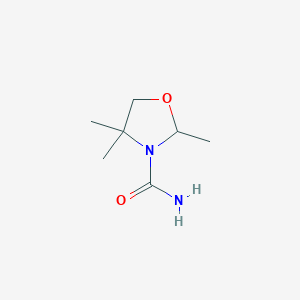![molecular formula C12H17N3O2 B12871403 tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)
tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure, and is functionalized with an amino group and a tert-butyl ester. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through a palladium-catalyzed Larock indole synthesis, which involves the cyclization of an appropriate precursor.
Introduction of the Amino Group: The amino group can be introduced via a Buchwald-Hartwig amination reaction, where an aryl halide is coupled with an amine in the presence of a palladium catalyst.
Esterification: The tert-butyl ester can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of a strong base like sodium hydride (NaH) and an appropriate nucleophile.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its functional groups allow for modifications that can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure is similar to known pharmacophores, making it a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable building block for various applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrrolo[3,2-c]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its fused bicyclic structure and the presence of both an amino group and a tert-butyl ester. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4,6H,5,7H2,1-3H3,(H2,13,14) |
Clave InChI |
DCWJRPPLSJPVQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C1C=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


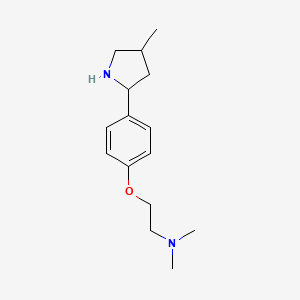

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)

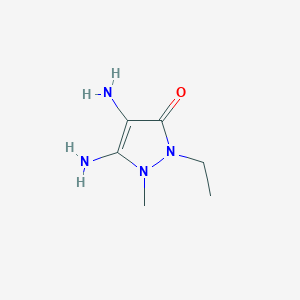
![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)
![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)

